11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid
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Overview
Description
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzoxepin core, a phenylsulfonyl group, and an aminoethyl side chain. Its molecular formula is C25H23NO5S2, and it has a molecular weight of 481.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid involves multiple steps, starting from the appropriate dibenzoxepin precursor. The key steps include:
Formation of the Dibenzoxepin Core: This is typically achieved through a cyclization reaction involving suitable aromatic precursors.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the aminoethyl side chain using phenylsulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the dibenzoxepin core under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aminoethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aminoethyl derivatives .
Scientific Research Applications
11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antiallergic properties.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The aminoethyl side chain may facilitate binding to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 11-[[2-[(Phenylsulfonyl)amino]ethyl]thio]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid
- 11-[[2-(Amino)ethyl]thio]-6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid
- (E)-11-[2-(phenylsulfonyl)amino]ethylidene-6,11-dihydrodibenzo[b,e]oxepin-2-carboxylic acid
Uniqueness
What sets 11-((2-((Phenylsulfonyl)amino)ethyl)amino)-6,11-dihydro-dibenz(b,e)oxepin-2-carboxylic acid apart from similar compounds is its unique combination of the dibenzoxepin core and the phenylsulfonyl-aminoethyl side chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
123226-93-7 |
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Molecular Formula |
C23H22N2O5S |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
11-[2-(benzenesulfonamido)ethylamino]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C23H22N2O5S/c26-23(27)16-10-11-21-20(14-16)22(19-9-5-4-6-17(19)15-30-21)24-12-13-25-31(28,29)18-7-2-1-3-8-18/h1-11,14,22,24-25H,12-13,15H2,(H,26,27) |
InChI Key |
XCERSDSRUXAURT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)NCCNS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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